N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the benzoyl and fluorophenyl groups. Common reagents used in these reactions include benzoyl chloride, fluorobenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could bind to specific receptors or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties could make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide include other isoquinoline derivatives and fluorophenyl-containing compounds. Examples include:
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the benzoyl and fluorophenyl groups, along with the isoquinoline core, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3/c28-22-7-10-24(11-8-22)31-17-21(15-25(31)32)26(33)29-23-9-6-18-12-13-30(16-20(18)14-23)27(34)19-4-2-1-3-5-19/h1-11,14,21H,12-13,15-17H2,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRAQWGFRIFVSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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